molecular formula C7H5Cl2NO2 B11995630 2,4-Dichloro-n-hydroxybenzamide CAS No. 2593-23-9

2,4-Dichloro-n-hydroxybenzamide

Cat. No.: B11995630
CAS No.: 2593-23-9
M. Wt: 206.02 g/mol
InChI Key: ZHHUWPHSXFCRIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-n-hydroxybenzamide typically involves the chlorination of benzamide derivatives. One common method includes the reaction of 2,4-dichlorobenzoic acid with hydroxylamine hydrochloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where 2,4-dichlorobenzoic acid is treated with hydroxylamine in a continuous flow reactor. The reaction conditions are optimized to achieve high yield and purity, often involving temperatures ranging from 100°C to 200°C and the use of catalysts such as cobalt, manganese, and bromine .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-n-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

    Substitution Reactions: The major products include substituted benzamides, where the chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-n-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-n-hydroxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-1-2-5(6(9)3-4)7(11)10-12/h1-3,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHUWPHSXFCRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948846
Record name 2,4-Dichloro-N-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2593-23-9
Record name 2,4-Dichloro-N-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2593-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC9922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-N-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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